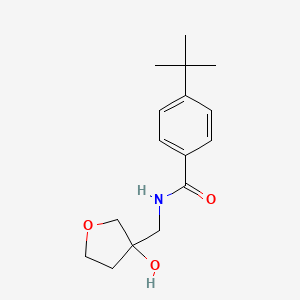

4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

Synthesis and Material Applications

Synthesis of Polyamides and Polymers

Research has been conducted on the synthesis and properties of ortho-linked polyamides and polymers derived from compounds structurally related to 4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide. These materials exhibit desirable properties such as high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which are significant for applications in coatings, films, and advanced composite materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Asymmetric Synthesis

Compounds with tert-butyl groups are employed in asymmetric synthesis to produce a wide range of enantioenriched amines, amino acids, and alcohols. This has implications in the development of chiral pharmaceuticals and substances with high purity requirements. The versatility of tert-butyl-based intermediates in synthetic chemistry underscores their importance in constructing complex molecular architectures with precise stereochemical control (Ellman, Owens, & Tang, 2002).

Chemical Properties and Reactions

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, sharing a resemblance in structural motifs to the subject compound, are key intermediates in synthetic organic chemistry. These compounds are versatile building blocks that undergo nucleophilic substitutions and radical reactions, facilitating the modification of benzene rings and the creation of azocarboxamides. Such reactivities are essential for constructing complex molecules and are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name |

4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-16(19)8-9-20-11-16/h4-7,19H,8-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQDWCDRAQCSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2723787.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2723796.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)